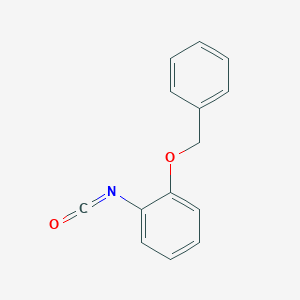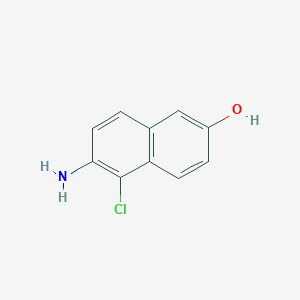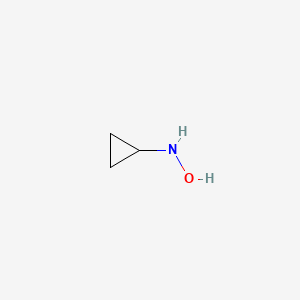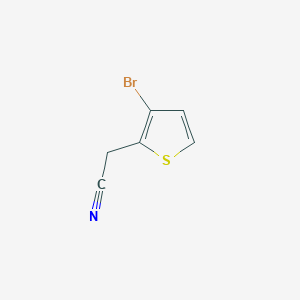
6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (DCBM) is an important organic compound of the benzopyran family. It is used in a variety of applications, from medical research to industrial processes. DCBM has a wide range of properties, including anti-inflammatory, anti-oxidant, and anti-tumor activities. In
科学的研究の応用
6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has been used in a variety of scientific research applications. One of the most common uses is in the study of biological systems. This compound has been used to study the effects of various compounds on cell growth, apoptosis, and gene expression. It has also been used to study the effects of various drugs on the body. In addition, this compound has been used to investigate the mechanisms of action of various drugs, as well as to study the effects of various toxins on the body.
作用機序
The mechanism of action of 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is not completely understood. However, it is believed that this compound has multiple mechanisms of action. It is thought to interact with various receptors, enzymes, and other molecules in the body to produce its effects. It is also believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. Additionally, this compound is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor activities. It has also been shown to have anti-microbial and anti-viral activities. Additionally, this compound has been shown to have a variety of other effects, including anti-allergic, anti-asthmatic, and anti-diabetic activities.
実験室実験の利点と制限
The use of 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it can be easily synthesized using a variety of methods. Additionally, this compound is relatively stable, and it is not toxic or hazardous. However, this compound can be difficult to work with, as it is highly reactive and can easily decompose. Additionally, it can be difficult to accurately measure the concentration of this compound in a solution.
将来の方向性
The potential future directions of 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one research are numerous. One potential direction is the study of the effects of this compound on various diseases. For example, researchers could investigate the effects of this compound on cancer, diabetes, and other diseases. Additionally, researchers could investigate the mechanisms of action of this compound and its potential for use as a drug. Furthermore, researchers could investigate the potential for this compound to be used in industrial processes, such as in the production of polymers and materials. Finally, researchers could investigate the potential for this compound to be used in the treatment of various conditions, such as inflammation and oxidative stress.
合成法
6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be synthesized in a variety of ways, but the most common method is the Wittig reaction. This reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, such as triphenylphosphine, in the presence of an organic base, such as an amine or a quaternary ammonium salt. The reaction results in the formation of an alkene, which is then oxidized to the desired product. Other methods for synthesizing this compound include the use of a Grignard reagent and the use of a Friedel-Crafts acylation reaction.
特性
IUPAC Name |
6,8-dichloro-2,2-dimethyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c1-11(2)5-9(14)7-3-6(12)4-8(13)10(7)15-11/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKBJCINFJOFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)


![4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6611525.png)



